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Cyanine3 carboxylic acid

Cat. No.: B12395148
M. Wt: 493.1 g/mol
InChI Key: ITDHYDSGULGMLR-UHFFFAOYSA-N
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Description

Contextualization of Cyanine3 Carboxylic Acid within the Landscape of Fluorescent Probes for Life Sciences Research

Cyanine3 (Cy3) carboxylic acid is a fluorescent dye belonging to the cyanine (B1664457) family, a class of synthetic dyes that have become indispensable tools in life sciences research. wikipedia.orgcreative-diagnostics.com These dyes are structurally characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. researchgate.net this compound, specifically, is a derivative that features a carboxylic acid group, which serves as a chemical handle for further modifications. alfa-chemistry.com

In the vast field of fluorescent probes, Cy3 dyes are valued for their bright fluorescence, photostability, and a spectral profile in the visible range, typically with an excitation maximum around 550 nm and an emission maximum around 570 nm. creative-diagnostics.comalfa-chemistry.com This makes them highly suitable for a wide array of biological applications, including fluorescence microscopy, flow cytometry, and nucleic acid and protein analysis. chemimpex.comaatbio.com The non-sulfonated version has good solubility in organic solvents, while the sulfonated derivative (sulfo-Cyanine3 carboxylic acid) offers enhanced water solubility, making it particularly useful for labeling biomolecules in aqueous environments. creative-diagnostics.comaxispharm.com

Evolution of Cyanine Dye Chemistry Leading to this compound

The history of cyanine dyes dates back over a century, with their initial application being to increase the sensitivity range of photographic emulsions to different wavelengths of light. wikipedia.orgbritannica.com Their transition into biotechnology was driven by the need for brighter, more stable, and spectrally diverse fluorescent labels to overcome the limitations of early dyes like fluorescein (B123965) and rhodamine. biotium.com

In the 1990s, researchers led by dye chemist Alan Waggoner focused on adapting cyanine dyes for biological labeling. biotium.com Key advancements were made to the core cyanine structure. The introduction of reactive groups, such as the carboxylic acid moiety in this compound, provided a site for covalent attachment to biomolecules. alfa-chemistry.com Another critical development was sulfonation—the addition of sulfonic acid groups to the dye's structure. This modification significantly improved the water solubility of cyanine dyes, which reduced their tendency to aggregate and self-quench when conjugated to proteins, leading to brighter and more reliable fluorescent probes for use in biological buffers. biotium.com These chemical refinements transformed cyanine dyes from photographic sensitizers into premier fluorescent probes for modern molecular biology.

Overview of Core Research Themes and Applications in Chemical Biology

This compound and its derivatives are central to several core research themes in chemical biology. Their primary role is as a fluorescent label for visualization and quantification. wikipedia.org Major applications include:

Nucleic Acid Labeling: Cy3 is widely used to label DNA and RNA probes for techniques such as fluorescence in situ hybridization (FISH), which allows for the specific detection and localization of genes within cells. alfa-chemistry.com It is also a staple in microarray technology for monitoring gene expression. creative-diagnostics.com

Protein Labeling: The dye is extensively used for conjugating to proteins and antibodies for applications like immunofluorescence, which visualizes the distribution of specific proteins in cells and tissues. alfa-chemistry.com It is also employed in studies of protein-protein interactions and protein dynamics. alfa-chemistry.com

Bio-conjugation and Probe Development: The carboxylic acid functional group is a versatile handle for creating custom fluorescent probes. axispharm.com While the carboxylic acid itself is not typically reactive with biomolecules, it can be chemically activated (for example, into an N-hydroxysuccinimide ester) to covalently link with primary amines on proteins, peptides, and other molecules, enabling the development of targeted probes for specific biological questions. alfa-chemistry.comaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37ClN2O2 B12395148 Cyanine3 carboxylic acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H37ClN2O2

Molecular Weight

493.1 g/mol

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid chloride

InChI

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H

InChI Key

ITDHYDSGULGMLR-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modification Strategies for Research Applications

Design Principles for Cyanine3 Carboxylic Acid Derivatives for Enhanced Research Utility

The design of this compound derivatives is guided by the principle of optimizing their utility for specific research applications. A primary consideration is the introduction of reactive functional groups that facilitate covalent attachment to biomolecules. alfa-chemistry.com The inherent carboxylic acid group itself provides a handle for creating active esters, which can then react with primary amines on proteins and other biomolecules. google.com

Furthermore, modifications to the core cyanine (B1664457) structure can enhance properties like water solubility and photostability. For instance, the introduction of sulfonate groups leads to sulfo-Cy3 derivatives, which exhibit improved solubility in aqueous buffers, a critical feature for many biological experiments. alfa-chemistry.com The development of derivatives like Cyanine3B, an improved version of Cyanine3, offers significantly higher fluorescence quantum yield and photostability. lumiprobe.com The design principles also extend to creating analogs with altered spectral properties, such as Cyanine3.5, which can be used in multicolor imaging experiments. interchim.fr

The following table summarizes key design considerations for this compound derivatives:

Design PrincipleDesired OutcomeExample Derivative
Reactive Group Incorporation Covalent attachment to biomoleculesCyanine3 NHS ester, Cyanine3 azide (B81097)
Enhanced Water Solubility Improved performance in aqueous environmentsSulfo-Cyanine3 carboxylic acid
Improved Photophysical Properties Increased brightness and photostabilityCyanine3B
Altered Spectral Properties Suitability for multicolor applicationsCyanine3.5

Strategies for Reactive Group Incorporation to Facilitate Bioconjugation

The versatility of this compound as a fluorescent label stems from the ability to introduce various reactive groups, enabling its conjugation to a wide range of biomolecules through different chemical reactions. alfa-chemistry.com These strategies are pivotal for applications in cellular imaging, immunoassays, and nucleic acid analysis. alfa-chemistry.com

N-Hydroxysuccinimide (NHS) Ester Derivatization

A widely employed strategy for labeling proteins and other amine-containing molecules is the conversion of this compound to its N-hydroxysuccinimide (NHS) ester. medkoo.com This activated ester readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) under mild basic conditions (pH 8.5 ± 0.5) to form a stable amide bond. aatbio.com This method is highly efficient for labeling antibodies, peptides, and amine-modified oligonucleotides. aatbio.comlumiprobe.com For sensitive proteins, water-soluble sulfo-Cyanine3 NHS ester is often preferred as it mitigates the need for organic co-solvents. lumiprobe.com The efficiency of this labeling can be quantified by determining the degree of labeling (DOL). aatbio.com

Azide and Alkyne Functionalization for Click Chemistry Approaches

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has provided a powerful tool for bioconjugation. interchim.fr this compound can be functionalized with either an azide or an alkyne group. medkoo.com These derivatives, such as Cyanine3 alkyne, can then be "clicked" onto a biomolecule containing the corresponding reactive partner (an azide for an alkyne, or vice versa) with high specificity and efficiency. medkoo.cominterchim.fr This reaction is biocompatible and can be performed in aqueous solutions, making it suitable for labeling in complex biological samples. interchim.fr A notable advantage of this approach is that azides and alkynes are typically absent in native biomolecules, ensuring highly selective labeling. interchim.fr Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant, utilizes strained cyclooctynes like bicyclo[6.1.0]nonyne (BCN) for even more biocompatible labeling. lumiprobe.com

Maleimide (B117702) Conjugation Techniques

For site-specific labeling of proteins, maleimide chemistry is a popular choice. This strategy targets the thiol groups of cysteine residues. Cyanine3 can be derivatized with a maleimide group, which then reacts specifically with free thiols via a Michael addition reaction to form a stable thioether linkage. aatbio.comlumiprobe.com This method is particularly useful for labeling proteins that have a single, accessible cysteine residue, allowing for precise control over the labeling site. acs.org If a protein lacks a free cysteine, disulfide bonds can be reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate the necessary thiol groups for conjugation. aatbio.com However, it has been observed that thioether linkages formed through maleimide chemistry can sometimes lead to increased photobleaching of the cyanine dye compared to amide linkages. acs.org

The table below outlines common bioconjugation strategies for Cyanine3:

Reactive GroupTarget Functional GroupResulting LinkageKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)AmideHigh efficiency, widely used for proteins and oligonucleotides. aatbio.comlumiprobe.com
Azide (-N₃) AlkyneTriazoleHigh specificity, biocompatible, "click" reaction. medkoo.cominterchim.fr
Alkyne Azide (-N₃)TriazoleHigh specificity, biocompatible, "click" reaction. medkoo.cominterchim.fr
Maleimide Thiol (-SH)ThioetherSite-specific labeling of cysteine residues. aatbio.comlumiprobe.com

Novel Conjugation Chemistries Utilizing the Carboxyl Group for Site-Specific Labeling

Beyond the standard activation to NHS esters, the carboxyl group of this compound can be utilized in other novel conjugation chemistries for site-specific labeling. One such approach involves enzyme-mediated labeling. For instance, biotin (B1667282) ligase (BirA) can catalyze the site-specific attachment of biotin analogs containing a free carboxyl group to a specific 15-amino acid "Acceptor Peptide" (AP or AVI-Tag) sequence engineered into a protein of interest. mdpi.com This has been extended to incorporate fluorescent dyes with free carboxyl groups, like sulfo-Cyanine3 carboxylic acid, enabling site-specific labeling of proteins in living cells. mdpi.com

Another strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group. This activated intermediate can then react with primary amines to form an amide bond, similar to NHS esters, but offers an alternative activation method. mdpi.com These innovative approaches expand the toolkit for researchers, allowing for more precise and controlled labeling of biomolecules with Cyanine3.

Chemo-Enzymatic Synthesis Routes for Polymer Encapsulation and Functionalization

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach has been employed to create functionalized polymers for various biomedical applications, including the encapsulation of fluorescent dyes like Cyanine3. For example, amphiphilic copolymers have been synthesized by enzymatically polymerizing poly[ethylene glycol bis(carboxymethyl) ether]diethylester and 2-azidopropan-1,3-diol. nih.gov These polymers can then be functionalized with hydrophobic chains and hydrophilic dendrons, leading to self-assembly into nanostructures capable of encapsulating molecules. nih.govresearchgate.net

In a related context, a chemo-enzymatic strategy has been developed for the surface functionalization of materials. nih.gov This involves using an enzyme, sortase A, to conjugate a peptide anchor to various molecules, including Cyanine-3 amine. This functionalized peptide can then bind to surfaces like polymers, metals, and silicon, effectively coating them with the fluorescent dye. nih.gov Such methods are valuable for creating fluorescently labeled biomaterials and nanocarriers for applications in drug delivery and bioimaging. nih.govscispace.com

Advanced Spectroscopic and Photophysical Investigations of Cyanine3 Carboxylic Acid

Spectroscopic Characterization Techniques in Research Contexts

The investigation of Cyanine3 carboxylic acid heavily relies on various spectroscopic techniques to elucidate its fundamental properties and behavior in different experimental settings. Techniques such as absorption and fluorescence spectroscopy are central to characterizing this dye. science.gov High-performance liquid chromatography (HPLC) is often employed to analyze the purity and identify different forms of the dye, including its aggregation state. acs.org Furthermore, advanced methods like tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the precise chemical structure of the dye and its derivatives. acs.org These characterization methods are crucial for understanding the dye's performance in applications such as fluorescence imaging and biosensing. alfa-chemistry.comresearchgate.net

The absorption and emission profiles of this compound are fundamental to its application in fluorescence-based studies. The non-sulfonated form of this compound typically exhibits an absorption maximum at approximately 555 nm and an emission maximum around 570 nm. antibodies.com In contrast, the sulfonated version, sulfo-Cyanine3 carboxylic acid, has a slightly blue-shifted absorption maximum at about 548 nm and an emission maximum at 563 nm. antibodies.com The Stokes shift, the difference between the absorption and emission maxima, is a key parameter for designing multicolor imaging experiments to minimize spectral overlap. The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is a critical factor in determining the brightness of the dye. For the non-sulfonated form, this value is approximately 150,000 M⁻¹cm⁻¹, while for the sulfonated form, it is around 162,000 M⁻¹cm⁻¹. antibodies.comantibodies.com

Table 1: Spectral Properties of this compound Variants

Property This compound sulfo-Cyanine3 carboxylic acid
Absorption Maximum (nm) 555 antibodies.com 548 antibodies.com
Emission Maximum (nm) 570 antibodies.com 563 antibodies.com
Molar Extinction Coefficient (M⁻¹cm⁻¹) 150,000 antibodies.com 162,000 antibodies.com
Fluorescence Quantum Yield 0.31 antibodies.com 0.1 antibodies.com

The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of emitted photons to absorbed photons. For this compound, this property is highly sensitive to its chemical environment. The non-sulfonated version of this compound has a reported fluorescence quantum yield of 0.31. antibodies.com In contrast, the sulfonated derivative, sulfo-Cyanine3 carboxylic acid, exhibits a lower quantum yield of 0.1. antibodies.com The quantum yield can be significantly influenced by factors such as solvent polarity, pH, and the presence of quenchers. For instance, the fluorescence of Cy3 dyes is known to be very low in free solution but increases considerably when the dye's structure is rigidified, such as upon binding to a DNA strand, which reduces non-radiative decay pathways like trans-cis isomerization. science.gov The determination of quantum yields in various environments is therefore essential for predicting the performance of this compound in specific experimental applications.

Influence of Environmental Factors on Optical Performance in Research Systems

The optical performance of this compound is significantly influenced by its surrounding environment. Factors such as solvent polarity, pH, and dye concentration can alter its absorption and emission characteristics, as well as its fluorescence quantum yield. evidentscientific.comresearchgate.net Understanding these influences is critical for the effective design and interpretation of experiments utilizing this fluorescent probe.

The polarity of the solvent plays a crucial role in the fluorescence behavior of cyanine (B1664457) dyes. pku.edu.cn Increasing solvent polarity can lead to a red shift in the fluorescence emission spectrum, meaning the emission peak moves to a longer wavelength. evidentscientific.com This phenomenon occurs because polar solvent molecules can reorient around the excited state of the fluorophore, stabilizing it and lowering its energy level. evidentscientific.com This effect is more pronounced for polar and charged fluorophores. evidentscientific.com While cyanine dyes are highly sensitive to solvent polarity, they are generally less sensitive to solvent viscosity. researchgate.net The relationship between fluorescence lifetime and solvent polarity has been a subject of study, indicating that the decay pathway of the excited state is dependent on the properties of the surrounding medium. researchgate.net

Cyanine dyes, including Cy3 derivatives, are known for their tolerance to a wide pH range, typically from 3 to 10, which makes them versatile for various biological applications conducted at physiologically relevant pH levels. aatbio.com This stability across a broad pH spectrum ensures that the dye's fluorescence properties remain consistent, which is crucial for reliable and reproducible results in experimental setups. alfa-chemistry.com The carboxylic acid group on this compound can exist in either a protonated or deprotonated state depending on the pH of the solution, which can influence its interaction with other molecules and surfaces.

Cyanine dyes have a propensity to form aggregates, such as H-aggregates and J-aggregates, in aqueous solutions, which can significantly alter their spectroscopic properties and often leads to self-quenching of fluorescence. researchgate.netresearchgate.net This aggregation is a concentration-dependent phenomenon. researchgate.net The non-sulfonated this compound has limited solubility in water, which can promote aggregation. antibodies.com To mitigate this, sulfonated versions of the dye, such as sulfo-Cyanine3 carboxylic acid, have been developed. The presence of sulfonate groups enhances water solubility and reduces the tendency for aggregation in aqueous environments. alfa-chemistry.com Another strategy to prevent aggregation is the use of solubilizing agents like surfactants. researchgate.net In some research contexts, the controlled formation of J-aggregates is desirable as they can exhibit intense and narrow fluorescence emission bands. researchgate.net

Photoconversion Phenomena and Their Implications in Multicolor Imaging

Photoconversion, the light-induced transformation of a fluorophore into a spectrally distinct species, is a significant phenomenon observed in cyanine dyes, including Cyanine3 (Cy3) and its related compounds. nih.govresearchgate.net This process can lead to the generation of blueshifted derivatives, which has considerable implications for multicolor fluorescence imaging, potentially causing artifacts and misinterpretation of data. nih.govrsc.org However, this seemingly detrimental effect can also be harnessed for advanced imaging techniques. nih.govacs.org

Mechanistic Pathways of Dye-to-Dye Photoconversion (e.g., Cy5 to Cy3)

A notable example of dye-to-dye photoconversion is the transformation of Cyanine5 (Cy5) into a molecule with spectral properties identical to Cyanine3 (Cy3). dicp.ac.cndigitellinc.comacs.org This conversion involves the formal excision of a C2H2 unit from the polymethine chain of Cy5. nih.govdicp.ac.cn The identity of the photoproduct as a Cy3 species has been rigorously confirmed using a combination of spectroscopic methods, including optical spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. dicp.ac.cndigitellinc.comresearchgate.net

The underlying mechanism is a multi-step process initiated by photo-oxidation. nih.govdicp.ac.cnacs.org Upon excitation with light, particularly a red laser, singlet oxygen is generated, which mediates the oxidative cleavage of the polymethine chain of Cy5. dicp.ac.cnacs.org This leads to the formation of carbonyl-containing intermediates. nih.govdicp.ac.cnacs.org Subsequently, a series of light-independent carbon-carbon bond cleavage and reconstitution events occur, ultimately resulting in the formation of the shorter-chained Cy3 molecule. dicp.ac.cnacs.org

This photoconversion is predominantly an intermolecular pathway, meaning it involves interactions between different dye molecules. nih.govdicp.ac.cnresearchgate.net Evidence for this includes the observation that a higher local concentration, or shorter dye-to-dye distance, leads to a higher photoconversion ratio. dicp.ac.cn For instance, the photoconversion ratio per Cy5 molecule increases with a higher degree of labeling (DOL) on antibodies. dicp.ac.cn While an intramolecular pathway is also considered a possibility, particularly at very low concentrations, the intermolecular route is the major contributor. acs.org This process is not unique to Cy5 and has been observed in other cyanine dyes like Alexa Fluor 647 and Cy5.5, which also form blueshifted products. nih.govdicp.ac.cndigitellinc.com

The initial photo-oxidation is the light-dependent step, while the subsequent bond rearrangements can proceed in the dark. dicp.ac.cnacs.org Experiments have shown that after initial illumination, the number of Cy3 molecules can continue to increase over time in the absence of light, a process that can be accelerated at elevated temperatures. dicp.ac.cnacs.org

Table 1: Factors Influencing Cy5 to Cy3 Photoconversion

FactorObservationImplicationReference
Dye Concentration Higher local concentration of Cy5 leads to a higher photoconversion ratio.Supports an intermolecular mechanism. dicp.ac.cn
Degree of Labeling (DOL) Increased DOL on antibodies results in a higher conversion ratio.Shorter dye-to-dye distance facilitates the reaction. dicp.ac.cn
Light Exposure Initial illumination with an appropriate wavelength (e.g., 642 nm laser) is required to initiate the process.Triggers the generation of singlet oxygen and subsequent oxidative cleavage. dicp.ac.cnacs.org
Time (Post-Illumination) The number of Cy3 molecules can increase in the dark after initial light exposure.The bond rearrangement steps are light-independent. dicp.ac.cnacs.org
Temperature Elevated temperatures can increase the rate of the light-independent conversion step.Suggests a thermally influenced chemical reaction for the final steps. dicp.ac.cnacs.org

Strategies for Managing Photoconversion Artifacts in Multicolor Imaging

The unintended conversion of one cyanine dye to another, such as Cy5 to Cy3, can create significant artifacts in multicolor imaging experiments. nih.govrsc.org This "photoblueing" can lead to signal bleed-through into detection channels intended for other fluorophores, resulting in false-positive colocalization and complicating data interpretation. researchgate.netrsc.org Several strategies can be employed to manage and mitigate these artifacts.

One primary approach is to be mindful of the imaging conditions. Since photoconversion is often initiated by intense laser irradiation, carefully controlling the laser power and exposure time can help minimize the effect. rsc.orgresearchgate.net Additionally, the choice of imaging buffer is critical. The inclusion of oxygen scavengers and triplet state quenchers, such as mercaptoethylamine (MEA), can reduce the generation of reactive oxygen species like singlet oxygen, which are key mediators of the initial photooxidative cleavage. researchgate.netnih.gov

Another strategy involves the experimental design and image acquisition sequence. When imaging multiple fluorophores, it is advisable to acquire the signal from the shorter-wavelength dye (e.g., Cy3) before prolonged or intense excitation of the longer-wavelength dye (e.g., Cy5). biotium.com This minimizes the chance of the photoconverted product contaminating the Cy3 channel.

Furthermore, using single-stain controls is crucial for identifying potential crosstalk, including that arising from photoconversion. biotium.com By imaging a sample stained only with Cy5 and checking for signal in the Cy3 channel, researchers can assess the extent of photoconversion under their specific experimental conditions.

In some microscopy techniques, the choice of mounting medium can also play a role. For instance, using a hardset mounting medium instead of a glycerol-based one has been shown to reduce the photoconversion of other dyes like DAPI, a principle that may be applicable to cyanines as well. biotium.com

Finally, for applications where photoconversion is a persistent issue, using alternative fluorophores that are less prone to this phenomenon or employing exchangeable dyes can be a viable solution. nih.govspringernature.com

Exploitation of Photoconversion for Advanced Imaging Methodologies

While often viewed as a source of artifacts, the photoconversion of cyanine dyes can be deliberately exploited for advanced imaging techniques. nih.govacs.org The ability to switch a fluorophore's emission spectrum with light provides a powerful tool for photoactivation and single-particle tracking (SPT). nih.govdicp.ac.cn

One significant application is in photoactivated localization microscopy (PALM) and other single-molecule localization microscopy (SMLM) techniques. nih.gov The conversion of Cy5 to Cy3 can be used as a photoactivation mechanism. nih.govdicp.ac.cn In this scheme, a sample is labeled with Cy5, which is initially imaged or intentionally bleached with a red laser. Subsequent excitation with a green laser reveals the newly formed Cy3 molecules, allowing for their localization. This process can be repeated to build up a super-resolved image. A key advantage of this approach is that it avoids the need for UV illumination, which can be phototoxic to living cells. nih.govdicp.ac.cn

This dye-to-dye photoconversion has been successfully applied to high-density single-particle tracking in living cells. nih.govdicp.ac.cn By controlling the photoconversion rate, a sparse subset of molecules can be activated at any given time, allowing their individual trajectories to be tracked. This method provides a new avenue for studying the dynamics of biomolecules in their native environment without the need for potentially harmful additives. nih.govdicp.ac.cn

The principle of using photoconversion can be extended to other cyanine dyes as well. For instance, the phototruncation of heptamethine cyanines (like Cy7) to pentamethine cyanines (like Cy5) has been harnessed to improve SMLM by reducing background fluorescence and enabling faster image acquisition. nih.govacs.org This approach, termed "phototruncation-SMLM," allows for the use of much higher concentrations of the imager strand in techniques like DNA-PAINT, leading to improved spatial resolution and shorter imaging times. nih.govchemrxiv.org

Furthermore, combining different photoactivation strategies, such as primed photoconversion and UV-photoactivation, allows for multicolor SMLM imaging. mdpi.com This enables the visualization of multiple cellular targets with high precision.

Photochemistry and Mechanistic Pathways of Photooxidation

The photooxidation of cyanine dyes is a key process that underlies both their photobleaching and their photoconversion. nih.govresearchgate.net The primary mechanism involves the reaction of the excited cyanine dye with molecular oxygen, particularly through the generation of singlet oxygen (¹O₂). acs.orgnih.gov

Upon absorption of light, the cyanine dye is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet-state dye can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov

This singlet oxygen is the principal reactive oxygen species (ROS) responsible for the oxidative cleavage of the cyanine's polymethine chain. acs.orgnih.gov The reaction is thought to proceed via the formation of unstable dioxetane intermediates across the double bonds of the polyene chain. nih.gov These intermediates then decompose, leading to the cleavage of the carbon-carbon bonds and the formation of various carbonyl products. dicp.ac.cnnih.gov

The specific products formed depend on the position of the cleavage along the polymethine chain. nih.gov In the case of heptamethine cyanines, this photooxidative cleavage is the initial step that can lead to either photobleaching (loss of fluorescence) or phototruncation to shorter, blue-shifted cyanines like pentamethine and trimethine cyanines. nih.govchemrxiv.orgresearchgate.net As discussed previously, the photooxidation of Cy5 to form carbonyl intermediates is the first, light-dependent step in its conversion to Cy3. dicp.ac.cnacs.org

Efforts to improve the photostability of cyanine dyes often focus on mitigating this photooxidation pathway. This can be achieved by adding antioxidants or triplet state quenchers to the imaging buffer, which can reduce the production or lifetime of singlet oxygen. chemrxiv.org Conversely, the photooxidation process has been cleverly harnessed for applications beyond imaging, such as the near-infrared light-induced uncaging of therapeutic molecules. nih.gov In this strategy, the photooxidative cleavage of a cyanine dye is used to trigger the release of a conjugated cargo molecule. nih.gov

Applications in Fluorescent Labeling of Biological Macromolecules

Nucleic Acid Labeling Strategies for Molecular Probing and Detection

The fluorescent tagging of nucleic acids with Cyanine3 (Cy3) dyes, which are derived from Cyanine3 carboxylic acid, is a fundamental technique in molecular biology. It allows for the sensitive detection and in-depth analysis of DNA and RNA in numerous applications. alfa-chemistry.com

Cyanine3-labeled deoxynucleoside triphosphates (dNTPs) are frequently incorporated into DNA for visualization purposes in hybridization assays and sequencing technologies. wikipedia.orgrevvity.com In methods like fluorescence in situ hybridization (FISH), DNA probes tagged with Cy3 are used to identify and pinpoint specific DNA sequences within chromosomes. alfa-chemistry.comwikipedia.org The intense fluorescence of Cy3 facilitates the detection of even single molecules, a critical feature for high-resolution imaging. wikipedia.org

Cy3 is also integral to various next-generation sequencing (NGS) platforms. In certain sequencing-by-synthesis methods, each of the four nucleotide bases can be labeled with a different fluorophore, and Cy3 is a common choice. This allows for the real-time identification of nucleotides as they are incorporated by DNA polymerase.

Table 1: Applications of Cyanine3 in DNA Analysis

Application Technique Role of Cyanine3
DNA Hybridization Fluorescence in situ hybridization (FISH) Labels DNA probes to detect specific gene sequences. alfa-chemistry.comwikipedia.org

Labeling RNA with Cyanine3 offers significant insights into its varied functions within the cell. nih.gov By integrating Cy3-labeled nucleotides during in vitro transcription or by post-transcriptionally attaching the dye to specific sites, researchers can investigate RNA folding, conformational shifts, and interactions with other biomolecules. Förster resonance energy transfer (FRET) studies, which often utilize Cy3 as either a donor or an acceptor fluorophore, enable the measurement of intramolecular distances and the tracking of RNA structural dynamics. wikipedia.org

Additionally, Cy3 labeling is employed to visualize the localization and transport of RNA molecules within living cells. wikipedia.org Through microinjection or transfection of cells with fluorescently tagged RNA, it is possible to monitor their movement between the nucleus and cytoplasm and their accumulation in specific subcellular regions.

Table 2: Cyanine3 in RNA Research

Research Area Method Information Obtained
RNA Structure & Dynamics FRET with Cy3-labeled RNA Measurement of intramolecular distances and observation of conformational changes. wikipedia.org

This compound, most commonly in its N-hydroxysuccinimide (NHS) ester form, is widely used for labeling synthetic oligonucleotides. antibodies.combiosearchtech.com These fluorescently tagged oligonucleotides function as highly specific probes in a wide array of applications, including DNA microarrays for large-scale gene expression analysis. wikipedia.organtibodies.com Cy3-labeled oligonucleotides also serve as primers in polymerase chain reaction (PCR) to produce fluorescently labeled amplicons for quantification.

Protein and Peptide Labeling Methodologies for Functional Analysis

Attaching Cyanine3 to proteins and peptides provides a versatile method for examining their function, interactions, and localization within cells. alfa-chemistry.comwikipedia.org

Advanced techniques have been developed for the site-specific incorporation of fluorescent dyes like Cyanine3 into proteins. nyu.edu A powerful approach involves the genetic encoding of non-canonical amino acids (ncAAs) that contain a reactive group for specific dye conjugation. nih.govelifesciences.org For instance, an unnatural amino acid with a bioorthogonal functional group can be inserted at a precise location in a protein. A Cyanine3 derivative with a complementary reactive group can then be attached to this site with high specificity. nih.govelifesciences.org This method offers precise control over the labeling position, which is essential for sophisticated biophysical techniques such as single-molecule FRET. nyu.edu Another strategy involves using genetically encoded protein tags that have a high affinity for specific cyanine (B1664457) dyes, which can enhance the dye's spectral properties upon binding. nyu.edu

A common method for labeling proteins with Cyanine3 is the use of Cy3-NHS ester, which reacts with primary amines found at the N-terminus and on the side chains of lysine (B10760008) residues. wikipedia.orgelifesciences.org This leads to non-specific labeling at multiple positions on the protein's surface. While this technique is straightforward, the lack of control over the labeling site can potentially alter protein function. elifesciences.org

For more selective labeling, researchers can target less abundant amino acids like cysteine. wikipedia.org Maleimide (B117702) derivatives of Cyanine3 react specifically with the thiol group of cysteine residues. Given that cysteine residues are often less frequent in a protein's sequence, this approach offers a greater degree of labeling selectivity. wikipedia.org

Table 3: Protein Labeling Strategies with Cyanine3

Labeling Strategy Target Residues Level of Specificity
NHS Ester Labeling Lysine, N-terminus Non-specific wikipedia.orgelifesciences.org
Maleimide Labeling Cysteine Selective wikipedia.org

Cellular Component Targeting and Visualization in Biological Systems

This compound and its derivatives are versatile fluorescent markers for targeting and visualizing a wide array of components and processes within biological systems. chemimpex.commedchemexpress.com The carboxyl group enhances the water solubility of the dye, making it more suitable for use in aqueous biological environments. peg.ink This functional group can also be used for covalent linkage to other biomolecules, such as proteins and DNA, for labeling and visualization purposes. peg.ink

One key application is the labeling of nucleic acids. Cyanine dyes can bind to double-helical DNA, potentially through intercalation, and exhibit enhanced fluorescence upon binding, which allows for the visualization of genetic material. medchemexpress.com This property is exploited in techniques like fluorescent in situ hybridization (FISH), where Cy3-labeled probes are used for the specific detection of genes within the cellular context. alfa-chemistry.com

Beyond nucleic acids, researchers have successfully used sulfo-Cyanine3 carboxylic acid for labeling and tracking native proteins in living cells. mdpi.com Studies have demonstrated the ability of these cell-permeable carboxylated dyes to enter cells and localize to specific organelles. For example, in one study, sulfo-Cyanine3 carboxylic acid was used to label osteosarcoma cells and its intracellular distribution was observed using fluorescence imaging, with comparisons made to mitochondrial-targeting dyes like MitoTracker™. mdpi.com This allows for the investigation of protein dynamics and interactions in their native cellular environment. chemimpex.com The strong fluorescence and photostability of Cy3 dyes ensure reliable detection in various imaging techniques, including fluorescence microscopy and flow cytometry. chemimpex.com

Research FindingMethodologyCellular Component TargetedSource(s)
Enhanced fluorescence upon binding to double-helical DNA.Fluorescence SpectroscopyDNA medchemexpress.com
Used as a label for probes in Fluorescent in situ hybridization (FISH).FISHSpecific gene sequences alfa-chemistry.com
Intracellular distribution and mitochondrial co-localization observed in osteosarcoma cells.Confocal Fluorescence MicroscopyCytosol, Mitochondria mdpi.com
Labeling of native proteins within living cells for imaging.Site-specific protein labeling using ligaseProteins (e.g., Tat protein) mdpi.com
General labeling of biomolecules for studying cellular processes.Covalent conjugationProteins, Nucleic Acids chemimpex.compeg.ink

Advanced Imaging and Sensing Applications of Cyanine3 Carboxylic Acid

Fluorescence Microscopy Techniques for Biological Observation

Cyanine3 carboxylic acid and its activated forms, such as NHS esters, are workhorse fluorophores in fluorescence microscopy, enabling the visualization of cellular and subcellular structures. chemimpex.comalfa-chemistry.com The dye's properties, including a high extinction coefficient and a good quantum yield, make it a bright and reliable label for imaging. lumiprobe.comantibodies.com

Table 1: Spectroscopic Properties of Cyanine3

PropertyValueReference
Excitation Maximum (λabs)~550-555 nm alfa-chemistry.comlumiprobe.comantibodies.com
Emission Maximum (λem)~570 nm alfa-chemistry.comlumiprobe.comantibodies.com
Molar Extinction Coefficient (ε)150,000 M-1cm-1 lumiprobe.comantibodies.com
Fluorescence Quantum Yield (Φ)0.31 lumiprobe.comantibodies.com

Confocal and Widefield Microscopy for Cellular and Tissue Imaging

In both confocal and widefield microscopy, this compound serves as a robust fluorescent label for a wide array of biomolecules, including proteins and nucleic acids. chemimpex.commedchemexpress.com Its derivatives, like Sulfo-Cyanine3 carboxylic acid, offer enhanced water solubility, facilitating labeling in aqueous biological buffers. chemimpex.commdpi.com Researchers utilize Cy3-labeled molecules to visualize their distribution and dynamics within cells and tissues. For instance, Cy3-labeled gold-silver nanorods (AuNR@Ag) have been used to confirm particle uptake in plant cells via confocal microscopy, with the Cy3 fluorescence clearly distinguishing the nanoparticles from the green fluorescent protein (GFP) expressed in the cytoplasm. researchgate.net Similarly, the intracellular distribution of Sulfo-Cyanine3 carboxylic acid itself has been studied in osteosarcoma cell lines, demonstrating its ability to permeate cells and localize within specific compartments, which can be observed through fluorescence imaging. mdpi.com The dye's application in immunocytochemistry and immunohistochemistry, where Cy3-labeled antibodies are used, allows for the precise localization of specific proteins within the molecular architecture of cells and tissues. alfa-chemistry.com

Super-Resolution Imaging Modalities (STORM, sptPALM)

While Cyanine3 itself is not a traditional photoswitchable dye for STORM (Stochastic Optical Reconstruction Microscopy), research has uncovered a novel mechanism that allows for its use in advanced imaging techniques analogous to STORM and single-particle tracking photoactivated localization microscopy (sptPALM). dicp.ac.cnacs.orgresearchgate.net This involves the photo-induced conversion of the far-red dye Cyanine5 (Cy5) into Cyanine3 upon photoexcitation. dicp.ac.cnacs.org Mechanistic studies have confirmed that the fluorescent photoproduct of Cy5 is indeed Sulfo-Cy3 carboxylic acid. acs.org This dye-to-dye photoconversion provides a method for photoactivation, enabling high-density single-particle tracking without the need for UV irradiation or potentially toxic chemical additives often required in conventional sptPALM and STORM experiments. dicp.ac.cnresearchgate.net In studies tracking the epidermal growth factor receptor (EGFR), this photoconversion-based method yielded trajectory lengths comparable to STORM and double that of sptPALM, demonstrating its utility for super-resolution imaging in living cells. dicp.ac.cnacs.orgresearchgate.net

Table 2: Comparison of Super-Resolution Imaging Methods

FeatureConventional STORM/sptPALMCy5-to-Cy3 Photoconversion MethodReference
Activation MethodUV illumination and/or chemical additives (e.g., reducing agents)Photoexcitation with visible light (e.g., 642 nm laser) dicp.ac.cnacs.orgresearchgate.net
AdditivesOften requires oxygen scavenging systems and reducing agentsCan be performed without chemical additives dicp.ac.cnresearchgate.net
PerformanceHigh trajectory density and resolutionComparable trajectory density to STORM; longer trajectories than sptPALM acs.orgresearchgate.net

Single-Molecule Imaging and Tracking in Complex Biological Environments

The brightness and stability of Cyanine3 make it suitable for detecting and tracking individual molecules. smolecule.com A significant advancement in this area is the site-specific genetic encoding of cyanine (B1664457) dyes, including Cy3, as non-canonical amino acids into proteins within living cells. nih.gov This technique was demonstrated in Xenopus oocytes, where Cy3 was incorporated into membrane proteins. Total internal reflection fluorescence (TIRF) microscopy was then used to obtain single-molecule images of the encoded proteins, confirming successful labeling. nih.gov This approach opens the door to studying proteins using single-molecule methods directly within their native cellular environments. nih.gov Research has also visualized the photoconversion of Cy5 to Cy3 at the single-molecule level, where individual photogenerated Cy3 molecules become clearly visible after laser irradiation of Cy5-labeled DNA. dicp.ac.cnacs.org

Table 3: Single-Molecule Density of Genetically Encoded Cy3

ConditionNumber Density (spots per µm²)Reference
Encoded Cy3 in ClC-0 Channel0.14 ± 0.02 nih.gov
Mock (Control)0.03 ± 0.01 nih.gov

Flow Cytometry Applications for Cell Population Analysis

This compound and its derivatives are widely employed in flow cytometry. baseclick.euchemimpex.com This technique analyzes the physical and chemical characteristics of cells as they pass one by one through a laser beam. By labeling specific cellular components (such as proteins or nucleic acids) with Cy3, researchers can quantify and sort cell populations based on the intensity of the orange-red fluorescence emitted. baseclick.eutocris.com The dye's strong absorbance and emission characteristics enhance the detection and analysis of cellular processes and markers in large, heterogeneous cell populations. chemimpex.com

Förster Resonance Energy Transfer (FRET) Based Studies

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, allowing for the measurement of nanoscale distances. mendelnet.czaatbio.com Cyanine3 is frequently used as a donor or acceptor in FRET pairs to study molecular interactions, such as protein dimerization and DNA hybridization. mendelnet.czresearchgate.net

FRET Pair Selection and Optimization Involving this compound

The selection of an appropriate FRET pair is critical for a successful experiment. aatbio.com Key criteria include maximizing the spectral overlap between the donor's emission and the acceptor's excitation, and ensuring the donor and acceptor are spectrally distinguishable. aatbio.com Cyanine3 is often paired with Cyanine5 (Cy5), as the emission spectrum of Cy3 significantly overlaps with the excitation spectrum of Cy5, making them an effective donor-acceptor pair for studying protein and nucleic acid interactions. researchgate.netnih.gov The Förster distance (R₀)—the distance at which FRET efficiency is 50%—for the Cy3-Cy5 pair has been determined in DNA conjugates, although it is noted that the quantum yield of the Cy3 donor can vary between single- and double-stranded DNA, which alters this value. researchgate.netnih.gov

Beyond the classic pairing with Cy5, Cyanine3 has been used in other FRET systems. For example, a FRET system was developed using a quantum dot (QD) as a donor and Cy3 as an acceptor to study the dimerization of metallothionein. mendelnet.cz In another study, Cy3 was used as a FRET acceptor paired with a 5-aminomethyl fluorescein (B123965) (5-AMF) donor in a probe designed for the detection of Fe²⁺. rsc.org Optimization of these pairs involves considering the quantum yield of the donor and the extinction coefficient of the acceptor to maximize the FRET signal. aatbio.com

Table 4: Examples of FRET Pairs Involving Cyanine3

FRET DonorFRET AcceptorApplication/StudyReference
Cyanine3 (Cy3)Cyanine5 (Cy5)Studying DNA conjugates researchgate.netnih.gov
Quantum Dot (ZnCd QD)Cyanine3 (Cy3)Probing protein dimerization mendelnet.cz
5-aminomethyl fluorescein (5-AMF)Cyanine3 (Cy3)Small-molecule sensor for Fe²⁺ rsc.org

Monitoring Molecular Interactions and Conformational Dynamics in Biological Systems

The application of Förster Resonance Energy Transfer (FRET) has been instrumental in elucidating the intricate dance of molecules within biological systems. FRET is a distance-dependent process involving the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. By strategically labeling interacting biomolecules with a FRET pair, such as Cyanine3 (the donor) and Cyanine5 (the acceptor), researchers can monitor their proximity and conformational changes in real-time.

Detailed research findings have demonstrated the power of this technique. For instance, single-molecule FRET (smFRET) studies have been employed to investigate the conformational dynamics of neuronal nitric oxide synthase (nNOS). In these experiments, the reductase domain of nNOS was labeled with a Cy3-Cy5 pair. The binding of calmodulin (CaM) to nNOSr was shown to alter the distribution of conformational states and their lifetimes, leading to an increase in the mean distance between the labeled sites from 4.5 nm to 4.9 nm. nih.gov This provided a physical basis for how calmodulin regulates the enzyme's catalytic activity by controlling its conformational fluctuations. nih.gov

Another significant application of Cy3-based FRET is in the study of DNA structures and protein-DNA interactions. The "switchable FRET" methodology, which combines smFRET with the reversible photoswitching of fluorophores, has enabled the monitoring of multiple distances within a single biomolecular complex. ox.ac.uk This technique has been successfully used to measure two distinct FRET efficiencies in a DNA molecule and to probe two different distances within a protein-DNA complex, offering a more comprehensive view of the system's dynamics. ox.ac.uk

The following table summarizes key research findings where this compound has been used in FRET-based studies to monitor molecular interactions and conformational dynamics.

Biological SystemInteracting Molecules/Conformational ChangeFRET PairKey Finding
Neuronal Nitric Oxide Synthase (nNOS)Calmodulin (CaM) binding to the nNOS reductase domain (nNOSr)Cy3-Cy5CaM binding increases the mean distance between labeled sites from 4.5 nm to 4.9 nm, altering conformational dynamics. nih.gov
DNA Holliday JunctionConformational changes within the junctionCy3B-e-Cy5 and Cy3B-i-Cy5Fluctuations between different FRET states revealed distinct conformational changes in different parts of the Holliday junction. ox.ac.uk
Protein-DNA ComplexProbing multiple distances within the complexCy3 and a photoswitchable acceptor (e.g., Cy5)Demonstrated the ability to sequentially measure multiple distances within a single complex using switchable FRET. ox.ac.uk

Enzymatic Activity Assays Employing FRET Readouts

FRET-based assays provide a powerful platform for the real-time monitoring of enzymatic activity. In a typical setup, a substrate is labeled with a FRET donor and acceptor pair, such as Cyanine3 and Cyanine5. Enzymatic modification of the substrate, such as cleavage, leads to a change in the distance between the fluorophores, resulting in a detectable change in the FRET signal.

For example, FRET has been utilized to develop probes for visualizing the activity of endogenous cell-surface-associated proteolytic enzymes like furin. rsc.org In such assays, the cleavage of a peptide linker separating a Cy3 and Cy5 pair by the enzyme would lead to the loss of FRET, allowing for the real-time detection of enzymatic activity. rsc.org

The versatility of this approach allows for the development of highly specific and sensitive enzyme assays. The key is to design a substrate that is specifically recognized and processed by the enzyme of interest. The resulting change in fluorescence can be used to quantify enzyme kinetics and to screen for enzyme inhibitors.

The table below provides examples of how FRET-based assays using Cyanine3 can be designed to monitor enzymatic activity.

Enzyme TypeAssay PrincipleFRET PairExpected Signal Change Upon Activity
ProteaseCleavage of a peptide substrate linking the FRET pair.Cy3-Cy5Decrease in FRET efficiency (increase in donor fluorescence, decrease in acceptor fluorescence). rsc.org
NucleaseCleavage of a DNA or RNA substrate labeled with the FRET pair.Cy3-Cy5Decrease in FRET efficiency.
LigaseJoining of two substrates, one labeled with the donor and the other with the acceptor.Cy3-Cy5Increase in FRET efficiency.

Development of Biosensors and Molecular Probes

The unique properties of this compound make it a valuable component in the design of biosensors and molecular probes for detecting and imaging specific molecules and cellular events. alfa-chemistry.com

Environment-Responsive Probes for Intracellular Measurements

Cyanine dyes can be engineered to create probes that are sensitive to their local environment. For instance, voltage-sensitive dyes from the ANEP family, which share structural similarities with cyanine dyes, exhibit changes in their fluorescence in response to fluctuations in membrane potential. lumiprobe.com While not directly this compound, the principles can be applied. Probes based on Cyanine3 can be designed to respond to changes in pH or ion concentrations, where the protonation or binding of an ion alters the dye's electronic structure and thus its fluorescence properties. The development of such probes allows for the dynamic imaging of cellular parameters in living cells.

Probes for Specific Biomolecule Detection

This compound and its derivatives are extensively used to create probes for the specific detection of biomolecules. alfa-chemistry.com These probes are central to techniques like fluorescent in situ hybridization (FISH), which is used to detect specific gene sequences within cells. alfa-chemistry.com

Furthermore, FRET-based probes have been developed for the ratiometric detection of specific small molecules. For example, a FRET probe using a Cy3/Cy5 pair was designed for the detection of peroxynitrite (ONOO⁻). rsc.org The selective oxidation of the Cy5 moiety by ONOO⁻ disrupts the FRET process, leading to a ratiometric change in the fluorescence emission of Cy3 and Cy5. rsc.org This allows for the quantitative detection of the target molecule.

The following table outlines examples of probes based on Cyanine3 for specific biomolecule detection.

Probe TypeTarget BiomoleculeDetection PrincipleFRET Pair (if applicable)
FISH ProbeSpecific DNA/RNA sequencesHybridization of a Cy3-labeled nucleic acid probe to the target sequence.N/A
FRET-based SensorPeroxynitrite (ONOO⁻)Selective oxidation of the acceptor by the target, disrupting FRET.Cy3-Cy5

Theoretical Studies and Computational Modeling of Cyanine3 Carboxylic Acid and Its Conjugates

Molecular Dynamics Simulations of Dye-Biomolecule Interactions

Molecular dynamics (MD) simulations serve as a computational microscope, revealing the dynamic behavior of Cy3 when interacting with biomolecules like DNA at an atomic level. researchgate.net These simulations model the movements and interactions of atoms over time, providing a detailed picture of how the dye influences the structure and stability of the biomolecule, and vice-versa.

Researchers employ specialized force fields to accurately represent the interatomic interactions. For hybrid systems like dye-DNA conjugates, this often involves combining force fields such as the General Amber Force Field (GAFF) for the cyanine (B1664457) dye with established biomolecular force fields like OL15 for the DNA. nih.gov The simulations are typically performed under conditions that mimic a biological environment, with explicit solvent and ions. semanticscholar.org Key technical aspects of these simulations include the use of the Particle-Mesh Ewald (PME) method to calculate long-range electrostatic interactions and algorithms like LINCS to constrain bonds involving hydrogen atoms, allowing for efficient simulation. nih.govmdpi.com

MD simulations have been instrumental in understanding the orientation and dynamics of Cy3 when attached to DNA. For instance, studies on DNA Holliday junctions have used MD simulations to investigate how the dye's attachment point affects dye-DNA interactions and the relative orientation of dye dimers. nih.gov These simulations revealed that dyes attached to adjacent strands of the junction have stronger interactions with the DNA and larger separations between dyes compared to when they are attached to transverse strands. nih.gov Furthermore, simulations show that when a Cy3 dye is attached to the 5' end of a DNA duplex, it tends to stack on the terminal base pair, an interaction that contributes to the stabilization of the duplex structure. nih.govresearchgate.net

Table 1: Common Parameters and Methods in MD Simulations of Cy3-DNA Conjugates

Parameter/Method Description Typical Application
Force Field (Dye) General Amber Force Field (GAFF) Defines the potential energy function for the Cy3 molecule, including bond, angle, and dihedral terms. nih.gov
Force Field (DNA) AMBER OL15 A refined force field for nucleic acids that accurately models DNA structure and dynamics. nih.gov
Electrostatics Particle-Mesh Ewald (PME) An efficient method for calculating long-range electrostatic interactions, crucial for charged molecules like DNA and Cy3. nih.govmdpi.com
Bond Constraints LINCS Algorithm Constrains the length of bonds involving hydrogen, allowing for a larger simulation timestep. nih.govmdpi.com

| Solvent Model | Explicit Water (e.g., TIP3P) | Surrounds the biomolecule with water molecules to simulate aqueous solution conditions. |

Computational Analysis of Excited State Dynamics and Photophysical Processes

Understanding the fluorescence of Cy3 requires computational methods that can accurately model its electronic excited states. The photophysical properties of cyanine dyes are governed by events that occur after the molecule absorbs light, and modeling these processes is a significant computational challenge. nih.gov

The primary electronic transition responsible for Cy3's strong absorption in the visible spectrum is a strongly allowed HOMO → LUMO (π → π*) transition. nih.gov Time-dependent density functional theory (TDDFT) is a common method for calculating excited state energies. However, studies have shown that standard TDDFT functionals often fail to accurately predict the excited state energies of cyanine dyes. nih.gov More advanced and computationally intensive methods, such as the algebraic diagrammatic construction method to second order (ADC(2)), provide results that are in much better agreement with experimental absorption maxima. nih.gov For example, the deviation from experimental values for ADC(2) can be as low as 0.02 eV, whereas TDDFT methods can have deviations greater than 0.5 eV. nih.gov

Computational models have also elucidated the mechanisms of fluorescence quenching. For many cyanine dyes, a key non-radiative decay pathway involves photoisomerization, which is a twisting motion around the polymethine chain in the excited state. researchgate.net This process leads to a "dark" or non-emissive state. researchgate.net When the dye is in an environment that restricts this rotation, such as when stacked against a DNA duplex, fluorescence is enhanced. mdpi.com The excited state manifold of cyanine dyes can contain multiple closely lying excited states, including an emissive state and a dark state that leads to the photoisomer formation. researchgate.net Computational exploration of the potential energy surfaces of the excited state can map these different configurations and pathways. researchgate.net

Table 2: Comparison of Computational Methods for Cy3 Excited State Calculations

Method Description Accuracy for Cy3
CIS (Configuration Interaction Singles) A basic method for calculating excited states. Generally provides qualitative but not quantitatively accurate results. nih.gov
TDDFT (Time-Dependent Density Functional Theory) A widely used method for excited states. Performance is highly dependent on the chosen functional. Standard functionals (e.g., B3LYP) perform poorly for cyanines; long-range corrected functionals offer slight improvement but can still be inaccurate. nih.gov

| ADC(2) (Algebraic Diagrammatic Construction to 2nd Order) | A higher-accuracy wavefunction-based method. | Shows very good agreement with experimental absorption spectra for Cy3. nih.gov |

Predictive Thermodynamic Models for Dye-Nucleic Acid Interactions

Theoretical models have been developed to predict the thermodynamic consequences of attaching Cy3 to nucleic acids. These models are crucial for the design of DNA and RNA-based technologies, including probes and nanostructures, where duplex stability is a critical parameter.

Experimental and theoretical work has demonstrated that attaching a Cy3 dye to the 5' end of a DNA oligonucleotide stabilizes the resulting duplex when it hybridizes with its complementary strand. nih.govresearchgate.net This stabilization arises from favorable stacking interactions between the dye and the terminal base pair of the duplex. nih.gov A predictive thermodynamic model has been established based on optical melting experiments, which quantifies this stabilizing effect. nih.govresearchgate.net

The model provides thermodynamic parameters that can be used to predict the change in duplex stability (ΔG°) and melting temperature (Tm). nih.gov On average, the presence of a Cy3 dye enhances duplex formation by a Gibbs free energy contribution of approximately 1.2 kcal/mol. nih.govresearchgate.net This contribution is significantly larger than the stabilization provided by a single unpaired dangling nucleotide. nih.govresearchgate.net The model also accounts for sequence dependency; the stabilizing effect is influenced by the identity of the nucleotides at the end of the duplex. nih.gov When both a dangling base and a Cy3 dye are present at the terminus, their stabilizing contributions to the Gibbs free energy are found to be approximately additive. nih.govresearchgate.net These predictive models improve the accuracy of calculating DNA duplex folding energies, aiding in the precise design of oligonucleotide sequences for various biotechnological applications. nih.gov

Table 3: Thermodynamic Stabilization of DNA Duplexes by Terminal Cy3

Parameter Value Description Source
Average ΔG° Contribution -1.2 kcal/mol The average change in Gibbs free energy for duplex formation upon addition of a 5'-terminal Cy3 dye. nih.govresearchgate.net nih.govresearchgate.net
Nature of Interaction Stacking The dye stacks on the terminal base pair of the DNA duplex. nih.gov nih.gov

| Additivity | Approximately Additive | The thermodynamic contributions of a terminal Cy3 dye and a dangling nucleotide are roughly additive. nih.govresearchgate.net | nih.govresearchgate.net |

Integration with Materials Science and Nanotechnology for Enhanced Functionality

Conjugation with Nanomaterials for Diagnostic and Imaging Enhancements

The conjugation of Cyanine3 carboxylic acid and its derivatives (like NHS esters) to nanomaterials has revolutionized diagnostic and imaging technologies. sigmaaldrich.com Nanoparticles serve as robust scaffolds that can be loaded with multiple dye molecules, leading to significant signal amplification compared to individual fluorophores. sigmaaldrich.com This strategy combines the bright and stable fluorescence of Cy3 with the unique physical and chemical properties of nanomaterials, such as plasmonic enhancement, targeted delivery, and multimodal imaging capabilities. sigmaaldrich.commdpi.com

Researchers have successfully functionalized various types of nanoparticles, including metallic and polymeric systems, with Cy3 for enhanced bio-imaging. For instance, gold nanoparticles (AuNPs) functionalized with Cy3 have been developed for targeted fluorescence imaging of tumor angiogenesis. mdpi.com Similarly, silver nanoparticles (AgNPs) can be functionalized with Cy3-thiol derivatives for imaging in both 2D and 3D tumor models. nih.gov The high affinity of AgNPs for sulfhydryl (thiol) groups is exploited for this purpose. nih.gov In another approach, glycol chitosan (B1678972) nanoparticles incorporating a Cy3 fluorophore were used to visualize uptake in cancer cells, demonstrating the utility of polymeric nanoparticles in targeted delivery. mdpi.com

Quantum dots (QDs) represent another class of nanomaterials whose diagnostic potential is enhanced by Cy3. CdZnSeS/ZnS alloyed core/shell QDs have been functionalized with Cy3-labeled proteins to create sensitive Förster Resonance Energy Transfer (FRET) sensors. dovepress.com In such systems, the QDs act as energy donors, and the proximity-dependent energy transfer to the Cy3 acceptor allows for the detection of specific biological interactions. dovepress.com This combination of a bright nanoparticle donor with an efficient dye acceptor creates a powerful tool for molecular diagnostics. dovepress.comnih.gov

The table below summarizes key research findings on the conjugation of Cyanine3 with various nanomaterials for enhanced diagnostic and imaging applications.

NanomaterialRole of Cyanine3ApplicationKey Finding
Gold Nanoparticles (AuNPs) Fluorescent label for optical imaging. mdpi.comTargeted imaging of αvβ3 integrin in tumor angiogenesis. mdpi.comAuNPs functionalized with Cy3 and a targeting peptide showed specific uptake in tumor cells expressing the target integrin. mdpi.com
Silver Nanoparticles (AgNPs) Fluorescent moiety for tracking nanoparticles. nih.govImaging of nanoparticle localization and diffusion in 2D and 3D tumor models. nih.govCy3-functionalized AgNPs provided clear visualization of cellular localization and penetration through a tumor spheroid. nih.gov
Polymeric Nanoparticles (HGC) Incorporated fluorophore for nanoparticle visualization and uptake studies. mdpi.comTargeted delivery to cancer cells expressing specific matrix metalloproteinases (MMP-14). mdpi.comPeptide-conjugated nanoparticles containing Cy3 were taken up more efficiently by MMP-14-expressing cancer cells. mdpi.com
Quantum Dots (CdZnSeS/ZnS) FRET acceptor when conjugated to a protein. dovepress.comSensitive FRET-based biosensing. dovepress.comThe QD-Cy3 pair served as a sensitive sensor, demonstrating the potential for advanced FRET applications. dovepress.com
Polymeric Nanoparticles (PEMA-ZI-biotin) Encapsulated dye for bright signal. researchgate.netAntibody-mediated cell membrane labeling. researchgate.netDye-loaded nanoparticles provided significantly brighter and more specific labeling of cell surface receptors compared to streptavidin-Cy3 conjugates. researchgate.net

Applications in Advanced Biomaterials and Biosensor Development

The properties of this compound are highly valuable in the development of advanced biomaterials and biosensors. Its stable and bright fluorescence, which is sensitive to the local environment, allows it to function as a reporter molecule in various sensing platforms. alfa-chemistry.com The carboxylic acid group is crucial for covalently linking the dye to biomaterial scaffolds or recognition elements within a biosensor. alfa-chemistry.commdpi.com

In the field of biomaterials, Cy3 conjugates are used to enhance functionality and for tracking purposes. For example, Cy3-chitosan conjugates are employed in biomedical imaging and drug delivery systems. alfa-chemistry.com The modification of biomaterials like polyethylene (B3416737) glycol (PEG) with Cy3 can improve biocompatibility and stability in biological systems, which is pivotal for creating advanced biocompatible implants. alfa-chemistry.com Furthermore, sulfo-Cyanine3 carboxylic acid has been used for site-specific labeling of proteins in living cells, a technique with applications in nanotechnology and molecular diagnostics. mdpi.com

Cyanine3 is a central component in many optical biosensors, particularly those based on FRET. researchgate.netscholaris.ca In these biosensors, Cy3 is often paired with a quencher or another fluorophore like Cyanine5 (Cy5). researchgate.net The FRET efficiency between the donor (often Cy3) and the acceptor changes upon the binding of a target analyte, such as a specific DNA or RNA sequence, leading to a measurable change in the fluorescence signal. nih.govresearchgate.net This principle has been widely used to develop nucleic acid biosensors for detecting pathogens and genetic markers. researchgate.netscholaris.ca The development of nanomaterial-based FRET platforms has further enhanced the sensitivity of these biosensors. nih.gov

The table below details research findings related to the application of Cyanine3 in advanced biomaterials and biosensors.

Biomaterial/Biosensor TypeFunction of Cyanine3Detected Analyte/PropertyKey Outcome
DNA Biosensor FRET donor paired with acceptors like Cy5 or quenchers. researchgate.netscholaris.caSpecific DNA sequences, including mismatched pairs. scholaris.caThe Förster distances for Cy3-based FRET pairs in DNA conjugates were determined, providing critical data for designing reliable nucleic acid biosensors. researchgate.netscholaris.ca
Modified Biomaterials (Chitosan, PEG) Fluorescent conjugate for imaging and tracking. alfa-chemistry.comN/A (Material functionalization)Cy3-chitosan and Cy3-PEG conjugates are used to create functional biomaterials for imaging, drug delivery, and biocompatible implants. alfa-chemistry.com
Viscosity Probe Molecular rotor whose fluorescence quantum yield is viscosity-dependent. rsc.orgMicro-viscosity within mesoporous silica. rsc.orgCy3, used in a ratiometric approach with Cy5, allowed for the measurement of effective viscosity inside the pores of a biomaterial. rsc.org
Protein Labeling in Live Cells Cell-permeable fluorescent probe with a free carboxyl group. mdpi.comSite-specific labeling of native proteins. mdpi.comSulfo-Cy3-COOH demonstrated high-efficiency labeling of target proteins in living cells for nanotechnology and diagnostic applications. mdpi.com
Enzyme-based Fluorescent Biosensor Fluorescent reporter. acs.orgNeurohormones. acs.orgNanomaterial-based fluorescent biosensors, often employing FRET mechanisms with dyes like Cy3, are being developed for sensitive neurohormone detection. acs.org

Future Directions and Emerging Research Avenues for Cyanine3 Carboxylic Acid

As a well-established fluorescent dye, Cyanine3 (Cy3) carboxylic acid continues to be a focal point of research aimed at enhancing its capabilities and expanding its applications. Future research is trending towards the creation of sophisticated derivatives with finely-tuned properties, integration into powerful multi-omics platforms, and exploration of novel biological and chemical systems. Concurrently, addressing inherent limitations such as photostability and tissue penetration depth remains a critical area of investigation.

Q & A

Q. What are the key physicochemical properties of Cyanine3 carboxylic acid that influence its utility in fluorescence labeling?

this compound (Cy3-COOH) is a sulfonated cyanine dye with a carboxylic acid functional group, enabling covalent conjugation to biomolecules via carbodiimide crosslinking (e.g., EDC/NHS chemistry). Key properties include:

  • Absorption/Emission Maxima : ~550 nm (absorption) and ~570 nm (emission), ideal for visible-light imaging systems .
  • Solubility : Sulfonation enhances water solubility, critical for biological applications .
  • pH Sensitivity : The carboxylic acid group (pKa ~4-5) affects conjugation efficiency under varying buffer conditions . Methodological Note: Optimize reaction pH (e.g., pH 7-8 for amine coupling) and validate labeling efficiency via UV-Vis spectroscopy or HPLC .

Q. How does this compound compare to other cyanine dyes (e.g., Cy5) in terms of photostability and signal-to-noise ratio?

Cy3 exhibits moderate photostability compared to Cy5, which has a longer emission wavelength (~670 nm) and reduced autofluorescence in biological samples. However, Cy3’s brightness (high molar extinction coefficient, ε > 150,000 M⁻¹cm⁻¹) makes it suitable for high-resolution microscopy. For low-background imaging, pair Cy3 with quenchers or use time-gated detection to minimize noise .

Q. What are standard protocols for conjugating this compound to antibodies or proteins?

A typical protocol involves:

  • Activation : Incubate Cy3-COOH with EDC and sulfo-NHS (1:2:5 molar ratio) in MES buffer (pH 6.0) for 15 minutes.
  • Conjugation : Add the activated dye to the target protein (e.g., antibody) in PBS (pH 7.4) at a 10:1 dye-to-protein molar ratio.
  • Purification : Remove unreacted dye using size-exclusion chromatography or dialysis. Validate conjugation via absorbance ratios (A280/A550) .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in Cyanine3 labeling efficiency across different experimental setups?

Contradictions in labeling efficiency often arise from:

  • Buffer Interference : Phosphate or Tris buffers can quench EDC activity; use MES or HEPES instead .
  • Protein Stability : Some proteins denature at low pH (required for activation). Pre-test protein stability via circular dichroism or dynamic light scattering.
  • Competing Reactions : Free amines in the reaction (e.g., from BSA in storage buffers) can consume activated dye. Use amine-free buffers or add competing agents post-labeling .

Q. What strategies mitigate dye aggregation or nonspecific binding in live-cell imaging with this compound?

Aggregation is common due to Cy3’s hydrophobicity. Solutions include:

  • Sulfo Modification : The sulfonate group in Cy3-COOH reduces aggregation in aqueous environments .
  • Additive Use : Include 0.01% Tween-20 or 1% BSA in imaging buffers to block nonspecific interactions.
  • Concentration Optimization : Titrate dye concentration (e.g., 1–10 µM) to balance signal intensity and background noise .

Q. How can researchers validate the specificity of Cyanine3-labeled probes in complex biological systems (e.g., tissue sections)?

Use multi-modal validation:

  • Competitive Binding : Co-incubate with unlabeled probes to confirm signal reduction.
  • Cross-Correlation : Compare Cy3 signals with orthogonal labels (e.g., fluorescent antibodies targeting the same epitope).
  • Mass Spectrometry : Verify probe-target interaction post-imaging via pull-down assays and LC-MS/MS .

Q. What are the implications of Cyanine3’s fluorescence quenching in acidic intracellular environments (e.g., lysosomes)?

Cy3’s fluorescence intensity decreases in acidic conditions (pH <5) due to protonation of the polymethine chain. To address this:

  • pH-Calibrated Imaging : Use ratiometric dyes (e.g., pHrodo) as internal controls.
  • Post-Hoc Correction : Generate a pH-versus-intensity calibration curve for quantitative adjustments .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound purity?

  • Quality Control : Request HPLC/MS certificates from suppliers to confirm dye purity (>95%).
  • In-House Validation : Perform absorbance scans (250–700 nm) to detect impurities (e.g., peaks outside Cy3’s λmax) .

Q. What statistical methods are appropriate for analyzing fluorescence intensity data from Cyanine3-labeled samples?

  • Normalization : Use internal reference dyes (e.g., Cy5) to normalize intensity across samples.
  • Thresholding : Apply Z-score analysis to distinguish true signals from background (Z > 3 considered significant).
  • Replicates : Include ≥3 biological replicates and report mean ± SEM to account for variability .

Ethical and Methodological Considerations

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

  • Approval : Obtain IACUC or equivalent ethical approvals for in vivo imaging.
  • Dose Limits : Adhere to recommended dye concentrations (e.g., ≤1 mg/kg body weight) to avoid toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.